molecular formula C11H12BrFO2 B6589144 tert-butyl 2-bromo-6-fluorobenzoate CAS No. 1712168-06-3

tert-butyl 2-bromo-6-fluorobenzoate

Cat. No.: B6589144
CAS No.: 1712168-06-3
M. Wt: 275.1
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Description

tert-Butyl 2-bromo-6-fluorobenzoate is a fluorinated aromatic ester intended for research and manufacturing applications, exclusively as a chemical synthesis intermediate. This compound is not for diagnostic or therapeutic use. This molecule serves as a versatile building block in organic and medicinal chemistry. The bromo and fluoro substituents on the benzoate ring offer orthogonal reactivity for sequential functionalization, enabling its use in metal-catalyzed cross-couplings such as Suzuki or Buchwald-Hartwig amination reactions. The tert-butyl ester group acts as a robust protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to generate the free acid for further derivatization. Compounds with this scaffold are valuable in developing active pharmaceutical ingredients and advanced materials. In radiochemistry, fluorobenzoate derivatives are crucial precursors for developing positron emission tomography (PET) tracers. They are used in the synthesis of prosthetic groups, like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) , which enables the site-specific radiolabeling of peptides, proteins, and other biologics for non-invasive imaging studies . The strategic incorporation of fluorine can fine-tune a molecule's lipophilicity, metabolic stability, and pKa, which are critical parameters in drug design . For research use only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1712168-06-3

Molecular Formula

C11H12BrFO2

Molecular Weight

275.1

Purity

95

Origin of Product

United States

Preparation Methods

Nitration-Bromination-Reduction Sequence

Another patent describes a multi-step route starting with nitration of m-fluorotrifluorotoluene, followed by bromination and reduction to install the bromine atom. Although developed for 2-bromo-3-fluorobenzoic acid, modifying the substitution pattern could yield 2-bromo-6-fluorobenzoic acid precursors.

Comparative Analysis of Preparation Methods

MethodYield (%)Temperature RangeKey AdvantagesLimitations
Conventional78–8280–100°CWell-established, high purityLong reaction times, HBr handling
Direct Esterification85–8940–60°CMild conditions, fewer stepsRequires pre-brominated acid
Continuous Flow90–92-20–0°CRapid, scalable, safeSpecialized equipment needed
H₂O₂ Bromination9425°CAvoids concentrated HBrLimited substrate scope

Efficiency Metrics :

  • Atom Economy : Continuous flow synthesis maximizes atom utilization (≥85%) by minimizing side reactions.

  • Environmental Impact : Flow systems reduce solvent waste by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-6-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-6-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological molecules .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Metrics

Based on structural databases (), the following analogs exhibit high similarity to tert-butyl 2-bromo-6-fluorobenzoate:

CAS No. Compound Name Substituent Positions Ester Group Similarity Score
1427409-40-2 Methyl 4-bromo-2-fluoro-6-methylbenzoate 4-Br, 2-F, 6-CH₃ Methyl 0.91
57381-59-6 Methyl 5-bromo-2-fluorobenzoate 5-Br, 2-F Methyl 0.91
1214362-62-5 Ethyl 2-bromo-6-fluorobenzoate 2-Br, 6-F Ethyl 0.90
612835-53-7 Ethyl 5-bromo-2-fluorobenzoate 5-Br, 2-F Ethyl 0.94

Notes:

  • Similarity scores (0.90–0.94) are derived from structural fingerprinting methods (e.g., Tanimoto coefficients), which evaluate shared molecular fragments and topological features .
  • Ethyl 5-bromo-2-fluorobenzoate (0.94) shows the highest similarity, likely due to identical halogen positions (Br at 5, F at 2) and a comparable ethyl ester group.

Substituent Position Effects

  • Bromine and Fluorine Orientation: In this compound, the Br and F are meta to each other (positions 2 and 6), creating steric hindrance near the ester group. Methyl 4-bromo-2-fluoro-6-methylbenzoate introduces an additional methyl group at position 6, increasing hydrophobicity but reducing reactivity due to steric shielding .
  • Ester Group Impact :

    • tert-Butyl esters exhibit higher steric bulk and lower polarity compared to methyl/ethyl esters, reducing solubility in polar solvents but improving stability against hydrolysis.
    • Ethyl esters (e.g., CAS 1214362-62-5) balance moderate bulk and lipophilicity, often preferred in prodrug design .

Methodological Considerations in Similarity Analysis

Comparative studies rely on computational tools to quantify structural and functional similarities:

  • Fingerprint-Based Methods : Algorithms like MACCS keys or ECFP4 evaluate shared substructures, explaining the high similarity between ethyl 5-bromo-2-fluorobenzoate and the target compound .
  • Frequent Substructure Mining : Techniques from identify conserved motifs (e.g., benzoate core with halogens) across analogs, aiding in toxicity or activity prediction .

Q & A

Q. What are the optimal synthetic routes and purification strategies for tert-butyl 2-bromo-6-fluorobenzoate to maximize yield and purity?

Methodological Answer: The synthesis typically involves bromination and esterification steps under controlled conditions. Key considerations include:

  • Reagent Selection : Use of tert-butanol for esterification and brominating agents (e.g., NBS or Br₂) in inert solvents like dichloromethane or THF .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis or halogen scrambling) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization in non-polar solvents (e.g., hexane) enhances crystalline purity .

Q. How do structural features like the tert-butyl group and halogen substituents influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility : The tert-butyl group increases lipophilicity, making the compound more soluble in non-polar solvents (e.g., hexane) compared to ethyl or methyl esters. Fluorine’s electronegativity enhances polarity slightly, allowing limited solubility in polar aprotic solvents (e.g., DMF) .
  • Stability : The tert-butyl ester resists hydrolysis under acidic conditions better than smaller esters (e.g., methyl). Bromine’s steric bulk reduces susceptibility to nucleophilic substitution under ambient conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm ester and halogen positions. The tert-butyl group appears as a singlet (~1.3 ppm in ¹H; ~28 ppm in ¹³C), while fluorine and bromine induce splitting in aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Strong C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effects of fluorine and bromine on aromatic ring electron density. This predicts regioselectivity in Suzuki-Miyaura couplings (e.g., para-bromine as the reactive site) .
  • Transition State Analysis : Simulate steric effects of the tert-butyl group on palladium catalyst coordination. Compare with analogs (e.g., methyl esters) to identify optimal ligands (e.g., Pd(PPh₃)₄) .
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What experimental strategies resolve contradictions in reaction outcomes when using this compound under different catalytic systems?

Methodological Answer:

  • Systematic Screening : Test catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), bases (K₂CO₃ vs. CsF), and solvents (DMF vs. toluene) to identify optimal conditions .
  • Mechanistic Probes : Use deuterated analogs or radical traps to distinguish between SN2, radical, or oxidative addition pathways .
  • In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to track intermediate formation and catalyst turnover .

Q. How can the compound’s halogen substituents be leveraged for late-stage functionalization in drug discovery?

Methodological Answer:

  • Bromine as a Handle : Perform cross-coupling (e.g., Buchwald-Hartwig amination) to introduce amines or heterocycles. Fluorine’s ortho-directing effect can guide regioselective substitutions .
  • Fluorine-Specific Reactions : Utilize nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., Grignard reagents) under high temperatures (80–120°C) .
  • Case Study : Compare reaction outcomes with analogs (e.g., 2-chloro-6-fluorobenzoates) to quantify halogen effects on reaction rates and yields .

Data-Driven Analysis

Q. Table 1: Comparative Reactivity of this compound and Structural Analogs

CompoundHalogen SubstituentsReaction Rate (Suzuki Coupling, h⁻¹)Solubility in DMF (mg/mL)Thermal Stability (°C)
This compoundBr, F0.4512.3180
Ethyl 2-bromo-6-fluorobenzoateBr, F0.3818.9160
tert-Butyl 2-chloro-6-fluorobenzoateCl, F0.2810.1190

Data adapted from comparative studies on halogen and ester effects .

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